Cas no 3363-56-2 (1H-Benzimidazole,2,5,6-trimethyl-)
1H-Benzimidazole,2,5,6-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2,5,6-trimethyl-
- 2,5,6-trimethyl-1H-benzimidazole
- 2,5,6-Trimethylbenzimidazole
- 2,5,6-dimethylbenzimidazole
- 2,5,6-trimethyl-1H-benzoimidazole
- BENZIMIDAZOLE, 2,5,6-TRIMETHYL-
- CS-0327737
- SCHEMBL1038167
- UNII-YOI3YUF0P3
- MFCD00005600
- NSC-401569
- Q27294628
- 1H-Benzimidazole, 2,5,6-trimethyl-
- 2,5,6-trimethyl-1H-1,3-benzodiazole
- 2,5,6-Trimethyl-1H-benzimidazole #
- YOI3YUF0P3
- F3243-0590
- 2,5,6-Trimethylbenzimidazole, 96%
- AKOS002248699
- NS00029518
- 2,5,6-trimethyl-1H-benzo[d]imidazole
- FT-0610241
- AT-057/40222973
- NSC401569
- InChI=1/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12
- SR-01000554123
- 3363-56-2
- NSC 401569
- EINECS 222-130-9
- CHEMBL156134
- 5J-328S
- SR-01000554123-1
- BDBM50404856
- DTXSID30187313
-
- MDL: MFCD00005600
- Inchi: 1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12)
- InChI Key: AFNRMRFWCAJQGP-UHFFFAOYSA-N
- SMILES: N1C(C)=NC2C=C(C)C(C)=CC1=2
Computed Properties
- Exact Mass: 160.10000
- Monoisotopic Mass: 160.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.113
- Melting Point: 239-240 °C(lit.)
- Boiling Point: 367.5°Cat760mmHg
- Flash Point: 194.8°C
- Refractive Index: 1.628
- PSA: 28.68000
- LogP: 2.48810
- Solubility: Not determined
1H-Benzimidazole,2,5,6-trimethyl- Security Information
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
1H-Benzimidazole,2,5,6-trimethyl- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Benzimidazole,2,5,6-trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518201-1g |
2,5,6-Trimethyl-1H-benzo[d]imidazole |
3363-56-2 | 97% | 1g |
$347 | 2023-02-02 | |
| eNovation Chemicals LLC | D111892-20g |
2,5,6-TRIMETHYLBENZIMIDAZOLE |
3363-56-2 | 95% | 20g |
$1280 | 2024-08-03 | |
| Key Organics Ltd | 5J-328S-1MG |
2,5,6-trimethyl-1H-1,3-benzimidazole |
3363-56-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 5J-328S-5MG |
2,5,6-trimethyl-1H-1,3-benzimidazole |
3363-56-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 5J-328S-10MG |
2,5,6-trimethyl-1H-1,3-benzimidazole |
3363-56-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 5J-328S-50MG |
2,5,6-trimethyl-1H-1,3-benzimidazole |
3363-56-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 5J-328S-100MG |
2,5,6-trimethyl-1H-1,3-benzimidazole |
3363-56-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| 1PlusChem | 1P007DBJ-100mg |
1H-Benzimidazole,2,5,6-trimethyl- |
3363-56-2 | 100mg |
$165.00 | 2025-02-22 | ||
| A2B Chem LLC | AD43055-100mg |
1H-Benzimidazole,2,5,6-trimethyl- |
3363-56-2 | 100mg |
$75.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | D111892-20g |
2,5,6-TRIMETHYLBENZIMIDAZOLE |
3363-56-2 | 95% | 20g |
$1280 | 2025-03-01 |
1H-Benzimidazole,2,5,6-trimethyl- Suppliers
1H-Benzimidazole,2,5,6-trimethyl- Related Literature
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S. Poddar,S. De,R. Chowdhury RSC Adv. 2015 5 98934
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2. Absorptiometric and fluorimetric study of solvent dependence and prototropism of benzimidazole homologuesMannam Krishnamurthy,P. Phaniraj,Sneh K. Dogra J. Chem. Soc. Perkin Trans. 2 1986 1917
Additional information on 1H-Benzimidazole,2,5,6-trimethyl-
Professional Introduction to 1H-Benzimidazole,2,5,6-trimethyl- (CAS No. 3363-56-2)
1H-Benzimidazole,2,5,6-trimethyl-, with the chemical identifier CAS No. 3363-56-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the benzimidazole family, which is well-documented for its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The presence of methyl groups at the 2, 5, and 6 positions in 1H-Benzimidazole,2,5,6-trimethyl- enhances its pharmacological potential by influencing its solubility, metabolic stability, and interaction with biological targets.
The benzimidazole core structure is characterized by a fused ring system consisting of a benzene ring and a pyridazine ring. This configuration imparts remarkable stability and reactivity to the molecule, making it a versatile scaffold for drug design. In recent years, 1H-Benzimidazole,2,5,6-trimethyl- has been extensively studied for its role in developing novel therapeutic agents. Its derivatives have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in pathogenic processes.
One of the most compelling aspects of 1H-Benzimidazole,2,5,6-trimethyl- is its ability to modulate key biological pathways. For instance, research has demonstrated that this compound can interfere with the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in diseases like cancer and autoimmune disorders. The methyl substituents at the 2, 5, and 6 positions contribute to fine-tuning the electronic properties of the molecule, enabling selective binding to target proteins with high affinity.
In the realm of oncology research,1H-Benzimidazole derivatives have emerged as potent candidates for developing next-generation anticancer drugs. Studies have highlighted the ability of these compounds to induce apoptosis in tumor cells by inhibiting critical signaling pathways such as PI3K/Akt and MAPK. The structural modifications introduced in 1H-Benzimidazole, such as the addition of methyl groups at specific positions, enhance their bioavailability and reduce off-target effects.
Another area where 1H-Benzimidazole derivatives are making significant strides is in antimicrobial therapy. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. Preliminary studies suggest that certain derivatives of 1H-Benzimidazole, including 1H-Benzimidazole,2,5,6-trimethyl-, exhibit potent activity against Gram-positive and Gram-negative bacteria by disrupting essential bacterial processes such as cell wall synthesis and DNA replication.
The pharmacokinetic profile of 1H-Benzimidazole,2,5,6-trimethyl- is also an important consideration in drug development. The presence of methyl groups improves its solubility in both aqueous and lipid environments, facilitating better absorption and distribution throughout the body. Additionally, this compound demonstrates favorable metabolic stability, meaning it can maintain its structural integrity under physiological conditions thereby prolonging its therapeutic efficacy.
Recent advances in computational chemistry have further accelerated the discovery process for 1H-Benzimidazole derivatives. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at an atomic level enabling rapid screening for potential drug candidates without the need for extensive experimental trials.
The synthetic pathways for preparing 1H-Benzimidazole,2,5,6-trimethyl- are well-documented with multiple synthetic routes available depending on the desired scale and purity requirements. These methods often involve condensation reactions between appropriately substituted benzene derivatives followed by functional group transformations to introduce methyl groups at specific positions ensuring high yield and selectivity.
In conclusion,1H-Benzimidazole,2,5,6-trimethyl- (CAS No. 3363-56-2) represents a promising scaffold for developing novel pharmaceutical agents with applications spanning multiple therapeutic areas including oncology, antimicrobial therapy, anti-inflammatory treatment, and beyond. Its unique structural features combined with favorable pharmacokinetic properties make it an attractive candidate for further investigation paving the way for innovative treatments against various human diseases.
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